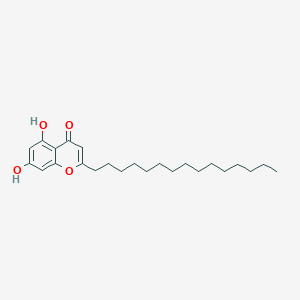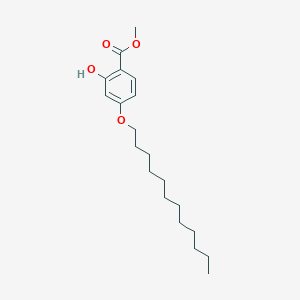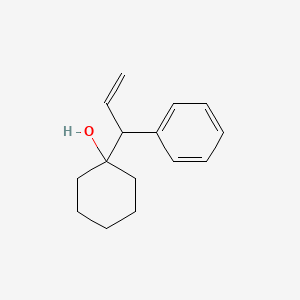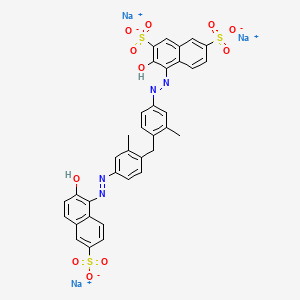
Tri-tert-butyl(propan-2-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tri-tert-butyl(propan-2-yl)silane is an organosilicon compound characterized by the presence of three tert-butyl groups and one propan-2-yl group attached to a silicon atom. This compound is notable for its steric hindrance, which influences its reactivity and applications in various fields of chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tri-tert-butyl(propan-2-yl)silane typically involves the reaction of tert-butyl chloride with a silicon-based reagent under controlled conditions. One common method is the hydrosilylation of isobutene with a silicon hydride in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Tri-tert-butyl(propan-2-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can participate in reduction reactions, often serving as a reducing agent in organic synthesis.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced silicon compounds.
Substitution: Functionalized silanes with various organic groups.
Applications De Recherche Scientifique
Tri-tert-butyl(propan-2-yl)silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions and as a protecting group for alcohols.
Biology: Employed in the synthesis of bioactive molecules and as a stabilizer for sensitive compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Tri-tert-butyl(propan-2-yl)silane involves its ability to donate or accept electrons during chemical reactions. The steric hindrance provided by the tert-butyl groups influences the compound’s reactivity, making it selective in its interactions with other molecules. This selectivity is crucial in catalytic processes and the formation of stable intermediates in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triisopropylsilane: Similar in structure but with isopropyl groups instead of tert-butyl groups.
Triethylsilane: Contains ethyl groups attached to the silicon atom.
Di-tert-butylsilane: Features two tert-butyl groups and one hydrogen atom attached to silicon.
Uniqueness
Tri-tert-butyl(propan-2-yl)silane is unique due to its high steric hindrance, which imparts distinct reactivity and stability compared to other silanes. This makes it particularly useful in applications requiring selective reactions and the stabilization of reactive intermediates.
Propriétés
Numéro CAS |
84627-97-4 |
|---|---|
Formule moléculaire |
C15H34Si |
Poids moléculaire |
242.52 g/mol |
Nom IUPAC |
tritert-butyl(propan-2-yl)silane |
InChI |
InChI=1S/C15H34Si/c1-12(2)16(13(3,4)5,14(6,7)8)15(9,10)11/h12H,1-11H3 |
Clé InChI |
YLECLUVXFHIDSZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C(C)(C)C)(C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




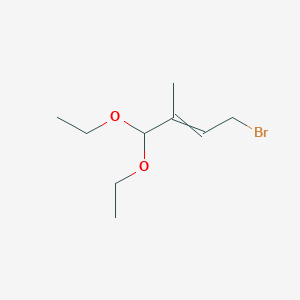
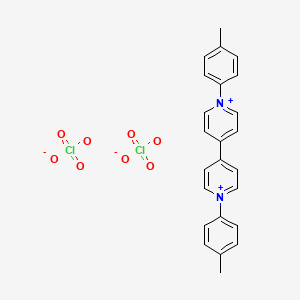
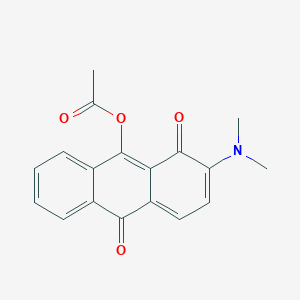
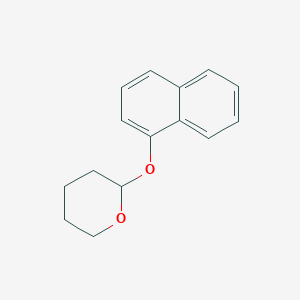
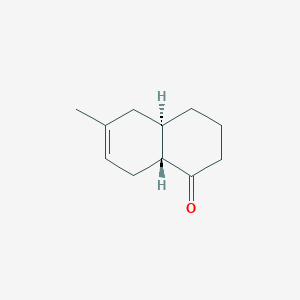
![{2-[Chloro(dimethyl)silyl]ethyl}(dimethyl)phosphane](/img/structure/B14415974.png)
